molecular formula C15H19N3O4 B2376952 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 2034246-68-7

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide

Cat. No.: B2376952
CAS No.: 2034246-68-7
M. Wt: 305.334
InChI Key: WTZDHWCHGJRKJQ-UHFFFAOYSA-N
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Description

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound that plays a crucial role in various scientific fields. This compound is known for its unique structure, which combines elements of pyridine and isoxazole, both of which are significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide typically involves a multi-step process:

  • Preparation of 4-methoxy-6-methyl-2-oxopyridine: : This is often synthesized via a condensation reaction involving suitable starting materials.

  • Formation of the isoxazole ring: : Using dimethylisoxazole as a precursor, various catalytic conditions are employed to ensure the formation of the desired isoxazole ring.

  • Coupling Reaction: : The final step involves coupling the pyridine and isoxazole moieties using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) in the presence of base catalysts.

Industrial Production Methods

Industrial production methods mirror lab-scale synthesis but are optimized for efficiency and yield. Techniques such as continuous flow chemistry and automation can streamline these processes, reducing the time and cost associated with the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions to form various oxidized derivatives, depending on the conditions and reagents used.

  • Reduction: : Reduction reactions can convert the oxo group to a hydroxyl group, significantly altering the compound's properties.

  • Substitution: : Various substitution reactions can be employed to modify the methoxy and methyl groups, allowing for the creation of analogs with potentially improved properties.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituents: : Halogens, alkylating agents, and acylating agents.

Major Products

  • Oxidized Derivatives: : Depending on the level of oxidation, products range from hydroxylated to fully carboxylated derivatives.

  • Reduced Derivatives: : Primarily hydroxyl derivatives.

  • Substituted Analogues: : Varieties based on the type of substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is used as a precursor for the synthesis of various heterocyclic compounds. Its structural complexity makes it a valuable tool for understanding reaction mechanisms.

Biology

In biological research, this compound can serve as a probe to study enzyme functions, particularly those involving pyridine and isoxazole moieties. It's also used in the design of enzyme inhibitors.

Medicine

Medically, derivatives of this compound are being explored for their potential therapeutic benefits, particularly as anti-inflammatory and anticancer agents. Its ability to modulate specific molecular pathways makes it a candidate for drug development.

Industry

Industrially, this compound finds applications in the synthesis of advanced materials, including polymers and pharmaceuticals, due to its versatile chemical properties.

Mechanism of Action

The mechanism by which N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide exerts its effects involves the interaction of its pyridine and isoxazole moieties with various biological targets. These interactions can modulate enzyme activities, influence receptor binding, and alter signal transduction pathways.

Molecular Targets and Pathways

  • Enzyme Inhibition: : This compound can inhibit enzymes by mimicking the natural substrate, thus blocking the active site.

  • Receptor Binding: : It can bind to specific receptors, modulating cellular responses.

  • Signal Transduction: : By affecting key signaling pathways, it can alter cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-oxo-1,2-dihydropyridine: : Similar in structure but lacks the isoxazole moiety.

  • 3,5-Dimethylisoxazole-4-carboxylic acid: : Shares the isoxazole core but lacks the pyridine component.

  • N-ethyl-2-pyridinamine: : Contains the pyridine ring but has different substituents.

Uniqueness

What sets N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide apart is its dual functionality, combining both pyridine and isoxazole moieties. This duality provides a broader range of chemical reactivity and biological activity, making it a more versatile compound for various applications.

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Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-9-7-12(21-4)8-13(19)18(9)6-5-16-15(20)14-10(2)17-22-11(14)3/h7-8H,5-6H2,1-4H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZDHWCHGJRKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=C(ON=C2C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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